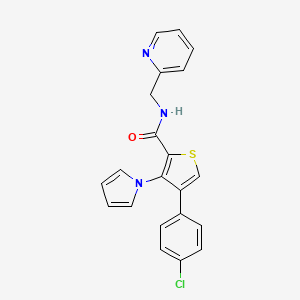

4-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Chlorophenyl)-N-(pyridin-2-ylmethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pyridine ring, and a chlorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the reaction of 4-chlorophenylboronic acid with 2-pyridinemethylamine in the presence of a palladium catalyst under Suzuki coupling conditions. The resulting intermediate is then subjected to further reactions to introduce the pyrrole group and complete the carboxamide formation.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to handle the chemical reactions. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: The oxidation of the thiophene ring can lead to the formation of thiophene-2-carboxylic acid derivatives.

Reduction: Reduction of the compound can result in the formation of reduced thiophene derivatives.

Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

This compound has shown promise in several scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparación Con Compuestos Similares

4-(4-Chlorophenyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide: This compound lacks the pyrrole group.

4-(4-Chlorophenyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxylic acid: This compound has a carboxylic acid group instead of the amide group.

4-(4-Chlorophenyl)-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide: This compound has a sulfonamide group instead of the amide group.

Uniqueness: The presence of the pyrrole group in 4-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide contributes to its unique chemical and biological properties, distinguishing it from similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Actividad Biológica

The compound 4-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, kinase inhibition, and other therapeutic potentials.

Chemical Structure

The compound can be represented structurally as follows:

Key Features:

- Contains a thiophene ring, which is known for its diverse biological activities.

- Incorporates a chlorophenyl group that enhances its pharmacological profile.

- The pyridine and pyrrole moieties contribute to its interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated promising anticancer activity of related compounds that share structural similarities with the target compound. For instance, compounds featuring the 4-chlorophenyl group have shown significant inhibitory effects against glioblastoma cell lines.

In a study involving N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, one derivative exhibited a potent effect against glioblastoma cells by inhibiting the AKT2/PKBβ kinase pathway, which is crucial in tumor progression and survival. This compound demonstrated an EC50 value in the low micromolar range, indicating strong efficacy against cancer cells while maintaining low toxicity towards non-cancerous cells .

| Compound | Activity | Target | EC50 (µM) |

|---|---|---|---|

| 4j | Anti-glioma | AKT2/PKBβ | 12-14 |

Kinase Inhibition

The compound's potential as a kinase inhibitor has been highlighted in various studies. Kinases play pivotal roles in signaling pathways related to cell growth and survival. The inhibition of specific kinases can lead to reduced cancer cell proliferation.

In vitro assays have shown that certain derivatives of the compound inhibit multiple kinases with specificity towards AKT isoforms. For example, compound 4j from the pyrano[2,3-c]pyrazole series inhibited AKT2 specifically at concentrations significantly lower than those affecting other kinases, suggesting a targeted therapeutic approach .

Case Studies

- Study on Glioblastoma: In a controlled study, a series of compounds similar to our target were screened against glioblastoma cell lines. The most effective compound inhibited 3D neurosphere formation in patient-derived glioma stem cells, showcasing its potential as a therapeutic agent for aggressive brain tumors .

- Kinase Profiling: A detailed kinase profiling revealed that the compound exhibited selective inhibition of AKT2/PKBβ among 139 kinases tested. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3OS/c22-16-8-6-15(7-9-16)18-14-27-20(19(18)25-11-3-4-12-25)21(26)24-13-17-5-1-2-10-23-17/h1-12,14H,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTNIRADVDASMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.